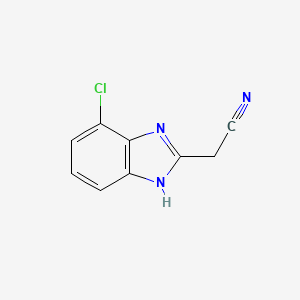

2-(Cyanomethyl)-4-chlorobenzimidazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyanomethyl)-4-chlorobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties

Wissenschaftliche Forschungsanwendungen

2-(Cyanomethyl)-4-chlorobenzimidazole has several applications in scientific research:

Wirkmechanismus

Target of Action

It is known that similar compounds play a significant role in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

It is suggested that it may participate in electronically divergent processes with a metal catalyst in the suzuki–miyaura coupling reaction . This reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It is known that similar compounds are involved in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis. This reaction is part of larger biochemical pathways that lead to the formation of complex organic compounds .

Pharmacokinetics

It is suggested that similar compounds have favorable adme properties , which could impact their bioavailability and potential as therapeutic agents .

Result of Action

It is known that similar compounds can induce systemic acquired resistance (sar) in plants , which is a defense system against a broad range of pathogens .

Action Environment

It is known that similar compounds can induce plant defense mechanisms, suggesting that their action may be influenced by environmental factors such as the presence of pathogens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-4-chlorobenzimidazole typically involves the reaction of 4-chlorobenzimidazole with cyanomethylating agents. One common method is the reaction of 4-chlorobenzimidazole with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Cyanomethyl)-4-chlorobenzimidazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyanomethyl)-4-chlorobenzimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, and primary amines are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Cyanomethyl)-benzimidazole: Lacks the chlorine atom, resulting in different reactivity and biological activity.

4-Chlorobenzimidazole: Lacks the cyano group, affecting its chemical properties and applications.

2-(Cyanomethyl)-4-methylbenzimidazole: The methyl group alters its steric and electronic properties compared to the chlorine atom.

Uniqueness

2-(Cyanomethyl)-4-chlorobenzimidazole is unique due to the presence of both the cyano group and chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various fields of research and industry .

Biologische Aktivität

2-(Cyanomethyl)-4-chlorobenzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Cyanomethyl)-4-chlorobenzimidazole can be represented as follows:

- Molecular Formula : C10H8ClN3

- Molecular Weight : 219.64 g/mol

This compound features a chlorobenzimidazole core with a cyanomethyl substituent, which is believed to contribute to its biological properties.

Benzimidazole derivatives exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Many benzimidazoles act by inhibiting key enzymes involved in cellular processes, such as DNA synthesis and protein synthesis.

- Antimicrobial Activity : The presence of the chlorobenzene and cyanomethyl groups enhances the interaction with microbial cell membranes, leading to increased permeability and cell death.

- Antitumor Activity : Benzimidazoles have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activities

The biological activities of 2-(Cyanomethyl)-4-chlorobenzimidazole include:

- Antibacterial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in some assays .

- Antifungal Activity : The compound has also been tested for antifungal properties. Research indicates that it possesses activity against fungi such as Candida albicans, with IC50 values indicating strong inhibitory effects .

- Anticancer Properties : In vitro studies have revealed that 2-(Cyanomethyl)-4-chlorobenzimidazole can inhibit the growth of several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells. The mechanism involves inducing apoptosis and disrupting the cell cycle .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of 2-(Cyanomethyl)-4-chlorobenzimidazole against various bacterial strains. The compound was tested using standard microbiological methods, revealing a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics . -

Anticancer Activity Assessment :

In a series of experiments on human cancer cell lines, this compound exhibited significant cytotoxicity with IC50 values below 10 µg/mL across multiple cancer types. The results suggested that the compound could be a potential candidate for further development in cancer therapy .

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

2-(4-chloro-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALSHDJJJIBPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.